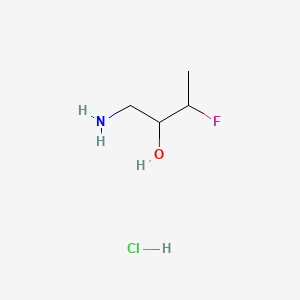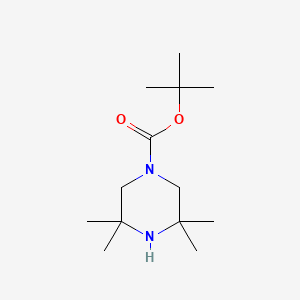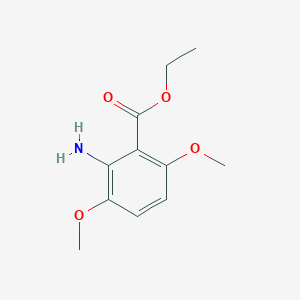![molecular formula C9H6F3N3O B15316296 5-Amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole](/img/structure/B15316296.png)
5-Amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole is an intriguing chemical compound known for its unique structural features and diverse applications in various scientific fields. This compound, with its isoxazole ring and trifluoromethyl-pyridyl group, offers interesting chemical properties that make it valuable for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole typically involves multiple steps. One common synthetic route includes the reaction of 3-(trifluoromethyl)-2-pyridylhydrazine with ethyl acetoacetate in the presence of an acid catalyst to form the isoxazole ring. Subsequent steps involve amination to introduce the amino group at the desired position.
Industrial Production Methods: On an industrial scale, the synthesis might involve optimized reaction conditions such as temperature control, choice of solvents, and efficient purification processes to maximize yield and purity. Catalysts and reagents are carefully selected to ensure the scalability and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole can undergo various types of chemical reactions including:
Oxidation: This compound can be oxidized to introduce functional groups or to alter its reactivity.
Reduction: Reductive reactions can be used to modify the compound’s structure.
Substitution: Electrophilic and nucleophilic substitution reactions can be utilized to introduce or replace groups on the isoxazole ring.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Typical reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the nature of the reagents and conditions used. For instance, oxidation might yield nitro derivatives, while substitution could result in variously substituted isoxazoles.
Aplicaciones Científicas De Investigación
5-Amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole has a broad spectrum of applications in scientific research:
Chemistry: : As an intermediate in the synthesis of complex molecules, it is valuable for developing new materials and catalysts.
Biology: : This compound can be used in studies involving enzyme inhibition, receptor binding, and signaling pathways.
Industry: : In industrial chemistry, it is utilized in the synthesis of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole involves its interaction with molecular targets through various pathways:
Molecular Targets: : It may bind to enzymes or receptors, affecting their function and modulating biological processes.
Pathways Involved: : The pathways vary depending on the application but often involve inhibition of specific enzymes or interaction with cellular signaling molecules.
Comparación Con Compuestos Similares
Compared to other similar compounds, 5-Amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole stands out due to its trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive or selective in certain chemical and biological contexts.
List of Similar Compounds
5-Amino-3-(2-pyridyl)isoxazole
5-Amino-3-(3-methyl-2-pyridyl)isoxazole
5-Amino-3-(2-trifluoromethylphenyl)isoxazole
This detailed exploration highlights the versatility and significance of this compound in various fields, showcasing its potential for further scientific and industrial developments.
Propiedades
Fórmula molecular |
C9H6F3N3O |
|---|---|
Peso molecular |
229.16 g/mol |
Nombre IUPAC |
3-[3-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)5-2-1-3-14-8(5)6-4-7(13)16-15-6/h1-4H,13H2 |
Clave InChI |
ZUEYRCIAIDUSTC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C2=NOC(=C2)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,8-Difluorobicyclo[5.1.0]oct-4-ylamine](/img/structure/B15316213.png)
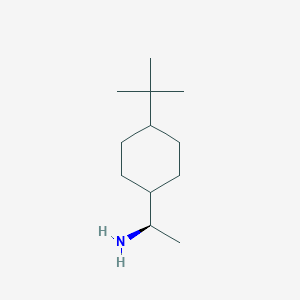

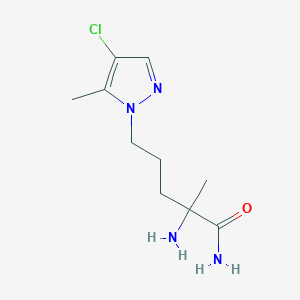

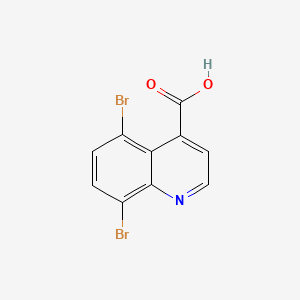
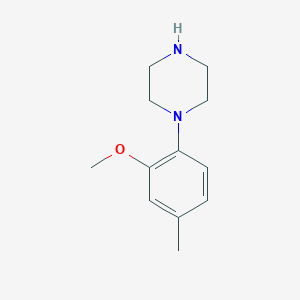

![3-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B15316271.png)
